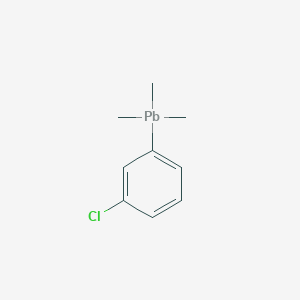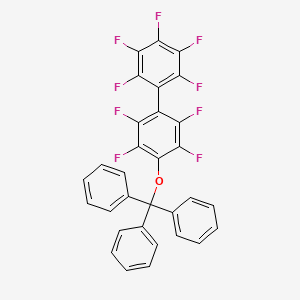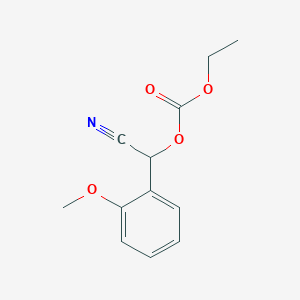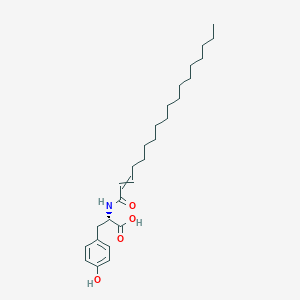
3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate is an organic compound characterized by the presence of multiple functional groups, including acetyloxy, ethoxy, and ethoxycarbonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate typically involves multi-step organic reactions. One common method includes the esterification of a suitable precursor with acetic anhydride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in biochemical pathways. The ethoxycarbonyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Acetyloxy)-5-methoxy-3-(methoxycarbonyl)-5-oxopentanoate: Similar structure but with methoxy groups instead of ethoxy groups.
3-(Acetyloxy)-5-propoxy-3-(propoxycarbonyl)-5-oxopentanoate: Similar structure but with propoxy groups instead of ethoxy groups.
Uniqueness
3-(Acetyloxy)-5-ethoxy-3-(ethoxycarbonyl)-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of ethoxy groups may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different alkoxy groups.
Propiedades
Número CAS |
494787-05-2 |
|---|---|
Fórmula molecular |
C12H17O8- |
Peso molecular |
289.26 g/mol |
Nombre IUPAC |
3-acetyloxy-5-ethoxy-3-ethoxycarbonyl-5-oxopentanoate |
InChI |
InChI=1S/C12H18O8/c1-4-18-10(16)7-12(6-9(14)15,20-8(3)13)11(17)19-5-2/h4-7H2,1-3H3,(H,14,15)/p-1 |
Clave InChI |
KLVGAESETOVKKW-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)CC(CC(=O)[O-])(C(=O)OCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)



![3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-](/img/structure/B14231887.png)

![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)
![Methyl 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1-carboxylate](/img/structure/B14231894.png)
![1,1'-(1,4-Phenylene)bis{3-[tri(propan-2-yl)silyl]prop-2-yn-1-one}](/img/structure/B14231906.png)


